Sulthiame-d4
CAS No.:
Cat. No.: VC16659785
Molecular Formula: C10H14N2O4S2
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14N2O4S2 |
---|---|
Molecular Weight | 294.4 g/mol |
IUPAC Name | 2,3,5,6-tetradeuterio-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)/i3D,4D,5D,6D |
Standard InChI Key | HMHVCUVYZFYAJI-LNFUJOGGSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1N2CCCCS2(=O)=O)[2H])[2H])S(=O)(=O)N)[2H] |
Canonical SMILES | C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N |
Introduction
Chemical and Structural Profile of Sulthiame-d4
Sulthiame-d4 (CAS No. 1795021-05-4) is a deuterium-labeled derivative of Sulthiame (CAS No. 61-56-3), a carbonic anhydrase inhibitor used clinically to manage epilepsy . Its molecular formula, C₁₀H₁₀D₄N₂O₄S₂, reflects the substitution of four protium atoms with deuterium at specific positions on the benzene ring, resulting in a molecular weight of 294.38 g/mol . The structural designation, 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzene-2,3,5,6-d4-sulfonamide, confirms the deuteration at the 2, 3, 5, and 6 positions of the benzenesulfonamide moiety .
Table 1: Comparative Chemical Properties of Sulthiame and Sulthiame-d4
The deuteration process enhances the compound’s stability without significantly altering its physicochemical properties, making it ideal for tracer studies .
Synthesis and Analytical Characterization
Sulthiame-d4 is synthesized through isotopic exchange reactions, substituting hydrogen atoms with deuterium at specific aromatic positions . Analytical validation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms its purity and isotopic enrichment. In one pharmacokinetic study, Sulthiame-d4 served as an internal standard, enabling precise quantification of Sulthiame in biological matrices . The method exhibited a lower limit of quantification of 0.01 µg/mL and minimal matrix effects, ensuring reliability across plasma, whole blood, and urine samples .
Research Applications in Pharmacokinetics
Nonlinear Disposition and Erythrocyte Uptake
A pivotal pilot study administered single doses of Sulthiame (50–200 mg) to healthy volunteers, with Sulthiame-d4 facilitating accurate drug quantification . Plasma concentrations exhibited dose-dependent nonlinearity:
-
C<sub>max</sub> increased 10-fold (0.02 to 1.88 µg/mL) with doubling doses .
-
AUC<sub>0-inf</sub> rose disproportionately, from 1.24 µg·h/mL (50 mg) to 24.04 µg·h/mL (200 mg) .
In contrast, whole blood concentrations showed saturable erythrocyte uptake, with C<sub>max</sub> plateauing at 17.19 µg/mL for the 200 mg dose . In vitro spiking experiments confirmed rapid, irreversible erythrocyte uptake, attributed to Sulthiame’s affinity for carbonic anhydrase isoforms abundant in red blood cells .
Table 2: Pharmacokinetic Parameters of Sulthiame in Plasma and Whole Blood
Dose (mg) | Plasma C<sub>max</sub> (µg/mL) | Whole Blood C<sub>max</sub> (µg/mL) | AUC<sub>0-inf</sub> (µg·h/mL) |
---|---|---|---|
50 | 0.02 ± 16% | 7.91 ± 17% | 1.24 ± 63% |
100 | 0.18 ± 44% | 15.87 ± 19% | 8.57 ± 33% |
200 | 1.88 ± 24% | 17.19 ± 17% | 24.04 ± 27% |
Compartmental Modeling Insights
A two-compartment pharmacokinetic model incorporating saturable binding to erythrocytes accurately described Sulthiame’s disposition . Key parameters included:
-
Apparent plasma clearance: 10.0 L/h (29% between-subject variability) .
-
Erythrocyte binding capacity: 111 mg, with a compartment size of 3.3 L .
This model underscores the critical role of erythrocytes in modulating Sulthiame’s pharmacokinetics, a finding enabled by Sulthiame-d4’s analytical precision .
Future Directions and Implications
The integration of Sulthiame-d4 into advanced LC-MS/MS workflows promises to unravel:
-
Metabolic pathways: Identification of elusive Sulthiame metabolites.
-
Drug-drug interactions: Impact of carbonic anhydrase inhibitors on Sulthiame’s erythrocyte binding.
-
Personalized dosing: Model-informed precision dosing for epilepsy patients.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume